molecular formula C11H19NO4 B3013818 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid CAS No. 2167195-25-5

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid

Cat. No.: B3013818
CAS No.: 2167195-25-5
M. Wt: 229.276
InChI Key: CTVQRDMZEJXDTO-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted azetidine ring, and an acetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using reagents like methyl iodide.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidines or Boc-protected amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(Tert-butoxy)carbonyl]-2-ethylazetidin-3-yl}acetic acid
  • 2-{1-[(Tert-butoxy)carbonyl]-2-phenylazetidin-3-yl}acetic acid
  • 2-{1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidin-3-yl}acetic acid

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is unique due to its specific combination of a Boc-protected azetidine ring and an acetic acid moiety. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(5-9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQRDMZEJXDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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